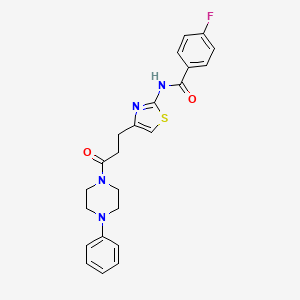
4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H23FN4O2S and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
Researchers have explored microwave-assisted synthesis methods to create hybrid molecules containing various moieties such as penicillanic acid or cephalosporanic acid, which are evaluated for antimicrobial, antilipase, and antiurease activities. Some synthesized compounds showed moderate to good antimicrobial activity against test microorganisms, with notable antiurease and antilipase activities in certain derivatives (Başoğlu et al., 2013).
Hybrid Approach in Antimicrobial Evaluation
Another study focused on synthesizing novel fluorine-containing derivatives with potential antimicrobial properties. The synthesis involved Knoevenagel condensation to produce compounds bearing quinazolinone and 4-thiazolidinone motifs, which demonstrated significant in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria and fungi (Desai, Vaghani, & Shihora, 2013).
Synthesis and Evaluation of Fluoroquinolone-based 4-thiazolidinones
A study synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule, evaluating them for antifungal and antibacterial activities. The synthesized compounds were established through various spectral data and showed promising biological activities (Patel & Patel, 2010).
Fluorobenzamides Containing Thiazole and Thiazolidine
Research into the synthesis of fluorobenzamides incorporating thiazole and thiazolidine units aimed at generating promising antimicrobial analogs. These new derivatives were assessed for antimicrobial activity against various bacteria and fungi, with some showing enhanced activity due to the presence of a fluorine atom (Desai, Rajpara, & Joshi, 2013).
Role of Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
A particular study explored the role of Orexin-1 receptor mechanisms on compulsive food consumption, utilizing specific antagonists to evaluate their effects in a binge eating model in rats. This research highlights the broader applications of fluoro-containing compounds beyond antimicrobial activities, suggesting potential therapeutic targets for eating disorders (Piccoli et al., 2012).
Propriétés
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c24-18-8-6-17(7-9-18)22(30)26-23-25-19(16-31-23)10-11-21(29)28-14-12-27(13-15-28)20-4-2-1-3-5-20/h1-9,16H,10-15H2,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUJGBWYMWTCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)
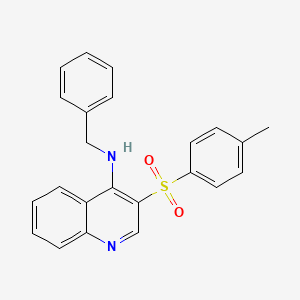
![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2601949.png)
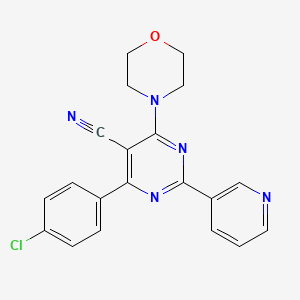
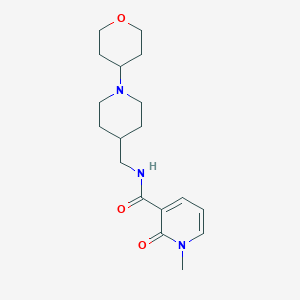
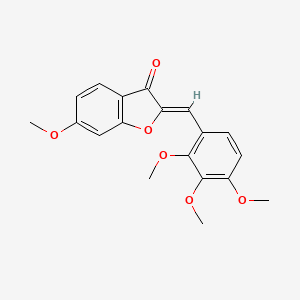
![N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2601958.png)
![(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2601960.png)
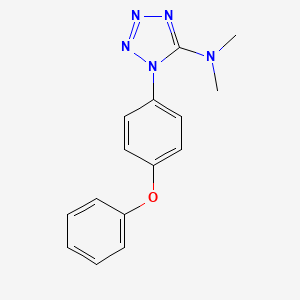
![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)


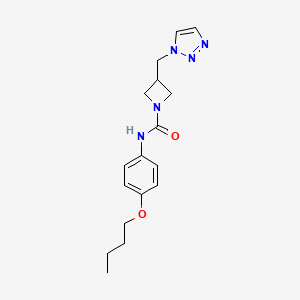
![3-Propyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2601968.png)
